![molecular formula C51H67N11O21 B12654119 (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acid residues and a chromen-4-yl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of individual amino acid residues, which are then sequentially coupled using peptide bond formation reactions. The chromen-4-yl group is introduced through a separate synthetic route and subsequently attached to the peptide chain.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers to ensure precision and efficiency. These machines can handle the repetitive nature of peptide bond formation, reducing the risk of human error and increasing yield.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The chromen-4-yl group can be oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino acid residues can participate in substitution reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or anhydrides are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromen-4-yl group can yield various quinone derivatives, while reduction of the nitro groups results in corresponding amines.
科学研究应用
Chemistry: It can be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Its peptide nature makes it a candidate for studying protein interactions and enzyme activity.
Medicine: The compound’s structure suggests potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-4-yl group may play a role in binding to these targets, while the peptide chain can facilitate interactions with other biomolecules. The nitro groups may also contribute to the compound’s activity through redox reactions.
相似化合物的比较
Similar Compounds
- (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid
- This compound
Uniqueness
This compound’s uniqueness lies in its combination of a chromen-4-yl group with a peptide chain, which is not commonly found in similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not present in other compounds.
属性
分子式 |
C51H67N11O21 |
|---|---|
分子量 |
1170.1 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid |
InChI |
InChI=1S/C51H67N11O21/c1-24(2)17-34(57-49(74)35(22-39(52)63)59-50(75)44(25(3)4)60-40(64)18-27-19-43(69)83-38-21-29(82-6)11-12-30(27)38)48(73)58-36(23-42(67)68)47(72)54-26(5)45(70)55-32(14-15-41(65)66)46(71)56-33(51(76)77)9-7-8-16-53-31-13-10-28(61(78)79)20-37(31)62(80)81/h10-13,19-21,24-26,32-36,44,53H,7-9,14-18,22-23H2,1-6H3,(H2,52,63)(H,54,72)(H,55,70)(H,56,71)(H,57,74)(H,58,73)(H,59,75)(H,60,64)(H,65,66)(H,67,68)(H,76,77)/t26-,32-,33-,34-,35-,36-,44-/m0/s1 |
InChI 键 |
XQHRBDGQQWILCS-PPHRVNAPSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


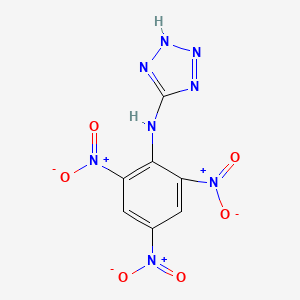
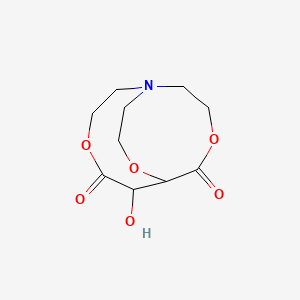
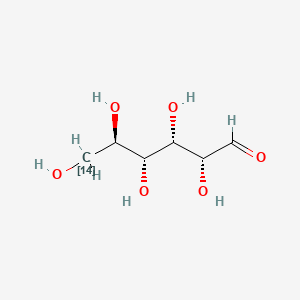
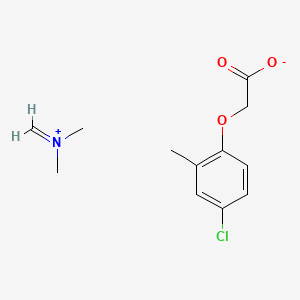
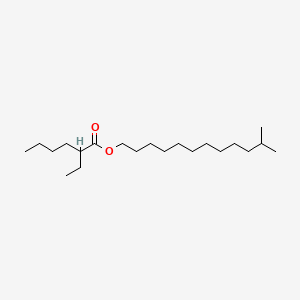

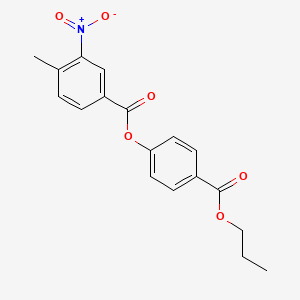
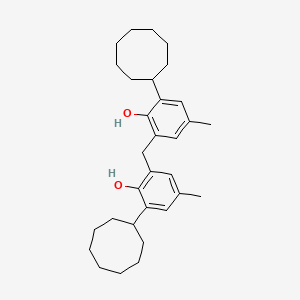
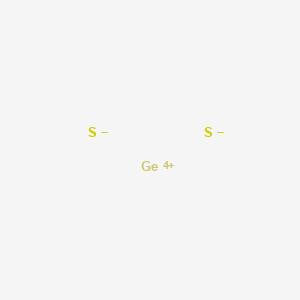
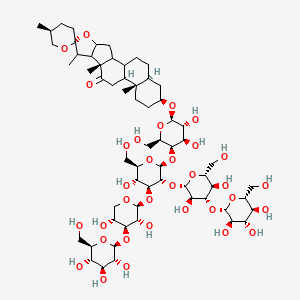
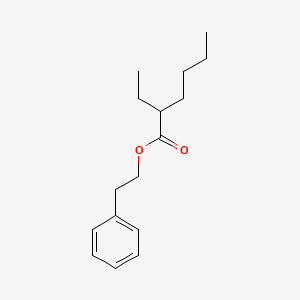

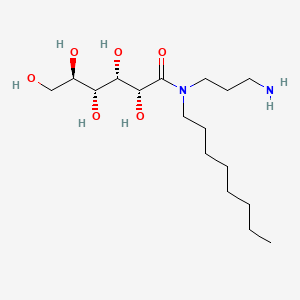
![Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-](/img/structure/B12654129.png)
